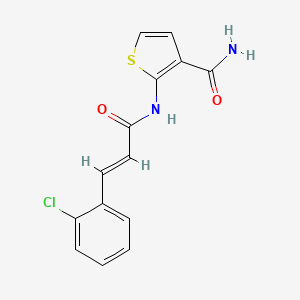
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been developed for cancer treatment. It is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. The inhibition of Chk1 activity by CCT251545 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
作用机制
The mechanism of action of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves the inhibition of Chk1, which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of Chk1 activity by (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells, which often have defects in the DNA damage response pathway.
Biochemical and Physiological Effects:
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells. In addition, (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be an effective treatment for various types of cancer.
实验室实验的优点和局限性
One advantage of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is its potent activity against cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is its selectivity for Chk1, which may limit its effectiveness in certain types of cancer. In addition, further studies are needed to determine the optimal dosing and administration schedule for (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide.
未来方向
There are several future directions for research on (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide. One area of interest is the development of combination therapies using (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide treatment. In addition, further studies are needed to determine the optimal dosing and administration schedule for (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide, as well as its potential use in combination with other cancer treatments.
合成方法
The synthesis of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl acrylate to form 3-(2-chlorophenyl)acrylic acid ethyl ester. The ester is then converted to the corresponding amide using ammonia. The amide is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent to form (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide.
科学研究应用
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. This is due to the inhibition of Chk1, which prevents the repair of DNA damage and leads to cell death. (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be an effective treatment for various types of cancer.
属性
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-4-2-1-3-9(11)5-6-12(18)17-14-10(13(16)19)7-8-20-14/h1-8H,(H2,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHRIJDADWTGJQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)
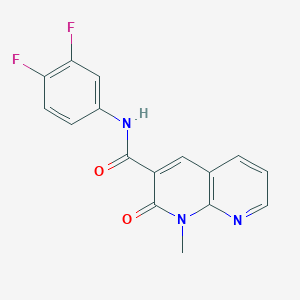
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
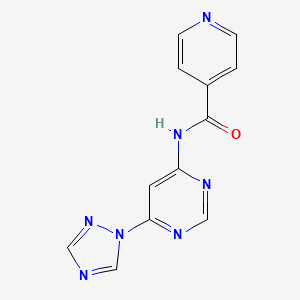
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2623629.png)
![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)
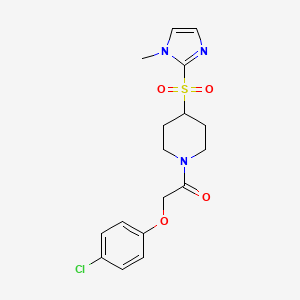
![7-(2-methoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2623636.png)
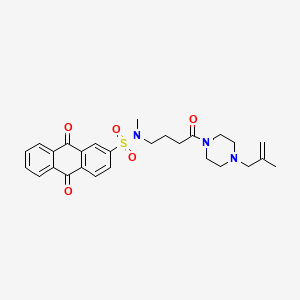
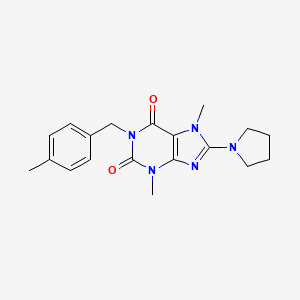
![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
